Guanosine 5'-phosphate disodium salt hydrate
Overview
Description
Guanosine 5’-monophosphate disodium salt hydrate: is a nucleotide derivative that plays a crucial role in various biological processes. It is a disodium salt form of guanosine monophosphate, which is a ribonucleotide that is incorporated into ribonucleic acids (RNAs) by various RNA polymerases. This compound is often used in biochemical research and has applications in the food industry as a flavor enhancer.
Mechanism of Action
Target of Action
Guanosine 5’-phosphate disodium salt hydrate, also known as Guanosine 5’-monophosphate disodium salt hydrate, primarily targets various proteins and enzymes. Some of the key targets include GTPase HRas, Transforming protein RhoA, Protein-glutamine gamma-glutamyltransferase 2, Ras-related protein Rab-11A, and Adenylosuccinate synthetase . These targets play crucial roles in cellular processes such as signal transduction, protein synthesis, and cell division .
Mode of Action
The compound interacts with its targets by binding to them, thereby influencing their activity. For instance, it activates sulfonylurea receptor 2B (SUR2B) linked to the inward-rectifier potassium channel 6.1 (Kir6.1) in HEK293T cells . This interaction leads to changes in the activity of these targets, which can result in alterations in cellular processes .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a key role in multiple cellular processes and the generation of growth factors . It is also involved in the modulation of glutamatergic neurotransmission . The compound’s action on these pathways can lead to downstream effects that influence cell function and behavior .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .
Result of Action
The action of Guanosine 5’-phosphate disodium salt hydrate at the molecular and cellular level results in changes in the activity of its target proteins and enzymes. This can lead to alterations in cellular processes such as signal transduction, protein synthesis, and cell division . For instance, its activation of the sulfonylurea receptor can influence ion channel activity, affecting cellular excitability .
Action Environment
The action, efficacy, and stability of Guanosine 5’-phosphate disodium salt hydrate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the cellular environment. For instance, its solubility in water suggests that it can be readily dissolved in the aqueous environment of the cell . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine 5’-monophosphate disodium salt hydrate can be synthesized through the phosphorylation of guanosine. The process involves the reaction of guanosine with phosphoric acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, guanosine 5’-monophosphate disodium salt hydrate is often produced using microbial fermentation. Yeast or bacterial strains that can naturally produce guanosine monophosphate are cultured in large bioreactors. The guanosine monophosphate is then extracted and purified, followed by conversion to its disodium salt form through neutralization with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanosine 5’-monophosphate disodium salt hydrate can undergo oxidation reactions, particularly at the guanine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced guanosine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phosphate group, where different substituents can replace the phosphate moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents under controlled conditions.
Substitution: Various nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Oxidized guanosine derivatives.
Reduction: Reduced guanosine derivatives.
Substitution: Substituted guanosine monophosphate derivatives.
Scientific Research Applications
Chemistry: Guanosine 5’-monophosphate disodium salt hydrate is used as a building block in the synthesis of more complex nucleotides and nucleic acids. It is also employed in studies involving nucleotide interactions and binding affinities.
Biology: In biological research, this compound is used to study RNA synthesis and function. It serves as a substrate for RNA polymerases and is involved in various cellular processes, including signal transduction and energy transfer.
Medicine: Guanosine 5’-monophosphate disodium salt hydrate has potential therapeutic applications. It is being investigated for its role in modulating neurotransmission and its potential use in treating neurological disorders.
Industry: In the food industry, guanosine 5’-monophosphate disodium salt hydrate is used as a flavor enhancer. It is often added to food products to enhance the umami taste, working synergistically with monosodium glutamate.
Comparison with Similar Compounds
- Adenosine 5’-monophosphate disodium salt
- Cytidine 5’-monophosphate disodium salt
- Uridine 5’-monophosphate disodium salt
- Inosine 5’-monophosphate disodium salt
Comparison:
- Adenosine 5’-monophosphate disodium salt: Similar in structure but contains adenine instead of guanine. It is involved in energy transfer and signal transduction.
- Cytidine 5’-monophosphate disodium salt: Contains cytosine and is involved in RNA synthesis and cellular metabolism.
- Uridine 5’-monophosphate disodium salt: Contains uracil and plays a role in carbohydrate metabolism and RNA synthesis.
- Inosine 5’-monophosphate disodium salt: Contains hypoxanthine and is a precursor to adenosine monophosphate and guanosine monophosphate.
Guanosine 5’-monophosphate disodium salt hydrate is unique due to its specific role in RNA synthesis and its applications in both research and industry. Its ability to enhance flavor in food products also sets it apart from other nucleotides.
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;1H2/q;2*+1;/p-2/t3-,5-,6-,9-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKWJTZTMVQYSU-CYCLDIHTSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5550-12-9 | |
Record name | 5'-Guanylic acid, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanosine 5'-(disodium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the role of guanosine 5'-monophosphate disodium salt hydrate in the formation of dynamic supramolecular structures?
A1: Guanosine 5'-monophosphate disodium salt hydrate is known to self-assemble into G-quadruplex structures. These structures are stabilized by hydrogen bonding and cation interactions, particularly with potassium or sodium ions. In the research article, "Feedback-controlled topological reconfiguration of molecular assemblies for programming supramolecular structures," [] the authors utilized this self-assembling property of guanosine 5'-monophosphate disodium salt hydrate in combination with urease and lanthanum(III) ions to create a dynamic system capable of switching between precipitate and hydrogel states. The addition of lanthanum(III) ions triggers the topological reconfiguration of the G-quadruplex based molecular assemblies, leading to the observed changes in material properties. This dynamic system showcases the potential of guanosine 5'-monophosphate disodium salt hydrate in creating adaptive and responsive supramolecular materials.
Q2: The research mentions a "topological reconfiguration" of molecular assemblies. What does this mean in the context of guanosine 5'-monophosphate disodium salt hydrate?
A2: In the context of the research paper "Feedback-controlled topological reconfiguration of molecular assemblies for programming supramolecular structures," [] topological reconfiguration refers to the change in the overall structural arrangement of the guanosine 5'-monophosphate disodium salt hydrate molecules within the assembly. Instead of transitioning through a complete disassembly and reassembly process, the molecules rearrange their interactions and spatial organization in response to the presence of lanthanum(III) ions. This reconfiguration leads to a shift between different material states – from a precipitate to a hydrogel and vice versa – highlighting the dynamic nature of these supramolecular systems.
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